molecular formula C17H26BNO4 B3114943 N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 2057448-33-4

N-propyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B3114943
CAS No.: 2057448-33-4
M. Wt: 319.2 g/mol
InChI Key: SRQNEQQLIUOFBH-UHFFFAOYSA-N
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Description

The compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical substance with the formula C12H17BO2, also known as phenylboronic acid pinacol ester . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Chemical Reactions Analysis

Compounds with the “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl” group can be used in various reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been widely studied due to their relevance in organic synthesis and potential pharmacological applications. One study detailed the synthesis and crystal structure of derivatives closely related to the requested compound, providing insights into their vibrational properties and confirming structures through X-ray diffraction and DFT calculations (Wu et al., 2021). These findings are crucial for understanding the chemical and physical properties of these compounds, facilitating their use in further chemical reactions and applications.

Medicinal Chemistry Applications

Research in medicinal chemistry has explored the synthesis of acetamide derivatives, including those with structures similar to the target compound, for their potential as pharmacological agents. For example, the synthesis of compounds for antiulcer activity has been documented, demonstrating the relevance of acetamide derivatives in developing new therapeutic agents (Ueda et al., 1990). While these studies do not directly mention the specific compound , they highlight the broader context of research into acetamide derivatives in drug discovery.

Material Science and Organic Electronics

In the realm of material science and organic electronics, boron-containing compounds, including those similar to the requested compound, have been synthesized for their potential use in organic electronic devices. The synthesis of boronated derivatives and their characterization, including molecular structure and electronic properties, support their application in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Das et al., 2011). These studies contribute to the development of new materials with desirable electronic properties for use in next-generation electronic devices.

Future Directions

The compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is commonly used in the preparation of pharmaceuticals and chemical intermediates , suggesting potential future applications in these areas.

Properties

IUPAC Name

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-6-10-19-15(20)12-21-14-9-7-8-13(11-14)18-22-16(2,3)17(4,5)23-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQNEQQLIUOFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136248
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057448-33-4
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2057448-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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